molecular formula C14H17N3O4S2 B2356707 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide CAS No. 941934-24-3

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide

Cat. No.: B2356707
CAS No.: 941934-24-3
M. Wt: 355.43
InChI Key: PAOZWDQUKDSIFW-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a dimethylaminoethyl group substituted with a thiophen-2-yl moiety and a 3-nitrobenzenesulfonamide scaffold. This compound combines three key structural elements:

  • Thiophene ring: Enhances aromatic interactions and lipophilicity.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-16(2)13(14-7-4-8-22-14)10-15-23(20,21)12-6-3-5-11(9-12)17(18)19/h3-9,13,15H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOZWDQUKDSIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Sulfonylation Pathway

This method, described by VulcanChem, employs thiophene-2-ylacetaldehyde 1 and 3-nitrobenzenesulfonyl chloride 2 as starting materials:

Step 1: Reductive Amination
Thiophene-2-ylacetaldehyde undergoes reductive amination with dimethylamine in the presence of sodium cyanoborohydride (NaBH3CN) to form 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine 3 (yield: 58–62%).

Step 2: Sulfonamide Formation
Intermediate 3 reacts with 3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (pyridine or triethylamine) to yield the target compound (yield: 65–70%).

Reaction Scheme:
$$
\text{Thiophene-2-ylacetaldehyde} + \text{Me}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN}} \text{Intermediate 3} \xrightarrow{\text{3-Nitrobenzenesulfonyl chloride}} \text{Target Compound}
$$

Table 1: Optimization of Reductive Amination Conditions

Parameter Optimal Value Yield Impact
Temperature 0–5°C Prevents imine hydrolysis
Solvent Methanol/THF (4:1) Enhances solubility
Catalyst NaBH3CN (1.2 equiv) Minimizes over-reduction

Suzuki-Miyaura Cross-Coupling Approach

A patent-pending method utilizes a palladium-catalyzed cross-coupling strategy to construct the thiophene-ethylamine backbone:

Step 1: Boronic Acid Preparation
2-Thiopheneboronic acid 4 is prepared via Miyaura borylation of 2-bromothiophene using bis(pinacolato)diboron and Pd(dppf)Cl2.

Step 2: Coupling with Iodoisoindolinone
Intermediate 4 reacts with N-substituted iodoisoindolinone 5 under Suzuki conditions (Pd(dppf)Cl2, Na2CO3, ethanol/toluene) to form the biphenyl-thiophene hybrid 6 (yield: 68–72%).

Step 3: Sulfonylation and Deprotection
The amine group in 6 is protected with tert-butoxycarbonyl (BOC), followed by sulfonylation with 3-nitrobenzenesulfonyl chloride. Acidic deprotection (TFA/DCM) yields the final product.

Critical Reaction Parameters:

  • Pd(dppf)Cl2 loading: 2–5 mol%
  • Temperature: 90°C for 4–6 hours
  • Solvent system: Ethanol/toluene (1:1 v/v)

Mechanistic Insights and Side Reactions

Reductive Amination Mechanism

The reductive amination proceeds via imine formation between thiophene-2-ylacetaldehyde and dimethylamine, followed by borohydride reduction. Competing pathways include:

  • Aldol Condensation : Mitigated by low-temperature (0–5°C) operation.
  • Over-reduction : Controlled by stoichiometric NaBH3CN usage.

Suzuki Coupling Selectivity

The palladium catalyst facilitates oxidative addition of the iodoisoindolinone, followed by transmetallation with the boronic acid. Key side products arise from:

  • Homocoupling of Boronic Acid : Suppressed by degassing solvents.
  • Protodeboronation : Minimized using anhydrous Na2CO3.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, Ar-H), 6.98–6.95 (m, 2H, Thiophene-H).
  • HRMS : m/z calcd. for C14H17N3O4S2 [M+H]+: 355.43; found: 355.44.

Purity Assessment

HPLC analysis (Alltech C18 column, 5–80% MeCN/NH4HCO3 gradient) confirms >95% purity, with trace impurities (<0.5%) identified as des-nitro derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Aminobenzenesulfonamide derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the sulfonamide group might interact with proteins through hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogs:

Compound Name Molecular Weight Key Substituents Structural Features Biological Relevance Reference
Target Compound : N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide ~344 (estimated) 3-Nitrobenzenesulfonamide, thiophen-2-yl, dimethylaminoethyl Unique combination of sulfonamide, nitro, and thiophene groups Potential sulfonamide-based bioactivity inferred from analogs
3,6-Dichloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide 393.15 Pyridine-2-carboxamide, dichloro Replaces nitrobenzenesulfonamide with a pyridine carboxamide; retains thiophene and dimethylamino groups Not specified, but pyridine carboxamides are common in drug design
N-(Thiophen-2-ylmethyl)-1-nitro-10H-phenoxazin-3-sulfonamide (6c) Not provided Phenoxazine sulfonamide, nitro Nitro group on phenoxazine instead of benzene; thiophen-2-ylmethyl vs. ethyl linkage Possible biological activity due to phenoxazine scaffold
(R)-4-((4-(Dimethylamino)-1-(phenylthio)butan-2-yl)amino)-N-(4-ethynylphenyl)-3-nitrobenzenesulfonamide Not provided Ethynylphenyl, phenylthio, nitrobenzenesulfonamide Complex substituents enhance binding affinity Subnanomolar Bcl-2 inhibitor; highlights nitrobenzenesulfonamide’s role in potency
N-[2-(Dimethylamino)ethyl]-3-nitrobenzenesulfonamide Not provided Lacks thiophen-2-yl group Simpler structure without aromatic heterocycle Supplier availability noted; reduced lipophilicity vs. target compound

Key Findings from Analogs

  • Nitrobenzenesulfonamide Role : Compounds like the Bcl-2 inhibitor in demonstrate that the nitrobenzenesulfonamide group contributes to high binding affinity, likely through hydrogen bonding and electrostatic interactions .
  • Thiophene Impact : The thiophen-2-yl group in the target compound may enhance π-π stacking compared to analogs lacking aromatic substituents (e.g., ). Thiophene-containing compounds () often exhibit improved membrane permeability.

Electronic and Steric Effects

  • Nitro Position : The meta-nitro group in the target compound introduces strong electron-withdrawing effects, altering the sulfonamide’s electronic environment compared to para-substituted analogs.
  • Steric Considerations : The thiophen-2-ylethyl group adds steric bulk compared to simpler ethyl or propyl chains (), which may affect binding pocket interactions.

Research Implications and Limitations

  • Anticancer Agents : Nitrobenzenesulfonamide derivatives show promise as Bcl-2 inhibitors ().
  • Antimicrobials : Sulfonamides are historically significant in this domain ().

Limitations :

  • Lack of direct pharmacological data for the target compound.
  • Limited molecular weight or synthetic details in some references.

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide is a synthetic organic compound characterized by its complex molecular structure, which includes multiple functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure

The compound's IUPAC name is N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3-nitrobenzenesulfonamide, and it can be represented with the following chemical formula:

C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and initiating various biochemical pathways. The precise mechanisms remain under investigation, but preliminary studies suggest potential anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

In vitro studies have also explored the compound's anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in managing inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on RAW 264.7 macrophages demonstrated that treatment with this compound resulted in a significant reduction in the levels of TNF-α and IL-6, two key inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in the molecular structure can lead to changes in potency and selectivity for biological targets.

Comparison with Related Compounds

The biological activities of related compounds were compared to identify structural features that enhance efficacy. For instance, modifications in the nitro group positioning have been shown to influence both antimicrobial and anti-inflammatory activities.

Table 2: Comparison of Related Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamideModerateHigh

Future Directions and Research Findings

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will focus on:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Mechanistic Studies : Investigating specific molecular pathways affected by the compound.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic effectiveness.

Q & A

Q. What are the recommended synthetic routes for N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide?

The synthesis involves multi-step organic reactions, typically starting with sulfonamide core formation. Key steps include:

  • Nucleophilic substitution : Reacting a thiophene-containing amine with 3-nitrobenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere).
  • Purification : Column chromatography or recrystallization to isolate intermediates.
  • Yield optimization : Controlled temperatures (0–25°C) and solvent selection (e.g., dichloromethane or DMF) improve yields (50–70%) . Table 1 : Example Synthetic Protocol
StepReagents/ConditionsYield
13-Nitrobenzenesulfonyl chloride, DCM, 0°C65%
2Thiophen-2-yl-ethylamine, TEA, RT58%
3Dimethylamine gas, MeOH, reflux70%

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify sulfonamide linkage, thiophene ring protons, and dimethylamino groups.
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated for C14_{14}H17_{17}N3_3O4_4S2_2: 379.4 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and nitro groups) .

Q. What preliminary biological screening methods are used for this compound?

Initial screening includes:

  • Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
  • Enzyme inhibition studies : Testing against carbonic anhydrase or cyclooxygenase (COX) isoforms via spectrophotometric assays . Table 2 : Example Bioactivity Data
TargetIC50_{50} (µM)Reference
COX-212.3 ± 1.5
CA IX8.7 ± 0.9

Advanced Research Questions

Q. How can synthesis be optimized for higher yield and scalability?

  • Catalyst screening : Lewis acids (e.g., AlCl3_3) enhance electrophilic substitutions in thiophene rings .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves purity (>95%) .
  • Flow chemistry : Enables continuous production with real-time HPLC monitoring .

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies (e.g., varying IC50_{50} values across studies) are addressed by:

  • Comparative SAR analysis : Modifying the nitro group position or substituting thiophene with furan to assess activity shifts .
  • In vitro vs. in vivo correlation : Testing pharmacokinetics (e.g., plasma stability in rodent models) to explain efficacy gaps .
  • Computational docking : Identifying binding pose variations in enzyme active sites (e.g., COX-2 vs. COX-1 selectivity) .

Q. What mechanistic insights exist for its enzyme inhibition?

  • Carbonic anhydrase inhibition : The nitro group acts as a zinc-binding ligand, while the sulfonamide interacts with hydrophilic residues (e.g., Thr199 in CA IX) .
  • Anti-inflammatory activity : COX-2 inhibition correlates with reduced prostaglandin E2_2 (PGE2_2) levels in macrophage models .

Q. How is analytical method validation performed for purity assessment?

  • HPLC-DAD/MS : Quantifies impurities (<0.5%) using a C18 column (gradient: 10–90% acetonitrile/water) .
  • Stability studies : Forced degradation (heat, light, pH extremes) identifies labile groups (e.g., nitro reduction under acidic conditions) .

Q. What challenges arise in translating in vitro activity to in vivo models?

  • Poor bioavailability : LogP >3.5 limits aqueous solubility; prodrug strategies (e.g., esterification) improve absorption .
  • Metabolic instability : Cytochrome P450-mediated demethylation of the dimethylamino group requires structural shielding .

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